molecular formula C17H24FNO3S B2496003 3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide CAS No. 2189435-22-9

3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide

Cat. No.: B2496003
CAS No.: 2189435-22-9
M. Wt: 341.44
InChI Key: FTHWTXBBCXJKTK-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacology research. Its molecular structure incorporates a 2-fluorophenyl moiety, a feature commonly employed in drug discovery to modulate biological activity, potency, and metabolic stability . The molecule also contains a thianyl ring system functionalized with a 2-hydroxyethoxy group, which can enhance aqueous solubility and influence the compound's pharmacokinetic profile. Researchers are investigating this compound primarily as a potential modulator of central nervous system (CNS) targets, given the presence of the lipophilic fluorophenyl group and the polar hydroxyethoxy tail, which are structural elements found in ligands for various membrane-bound receptors and transporters. Its proposed mechanism of action involves high-affinity binding to specific protein targets, potentially leading to the inhibition or activation of key signaling pathways relevant to neurological disorders . The propanamide linker serves as a versatile scaffold, allowing for optimal spatial orientation of the pharmacophoric groups for target engagement. This compound is strictly for research use in biochemical studies, enzyme assays, and cellular models to further elucidate its specific mechanism and therapeutic potential.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3S/c18-15-4-2-1-3-14(15)5-6-16(21)19-13-17(22-10-9-20)7-11-23-12-8-17/h1-4,20H,5-13H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHWTXBBCXJKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)CCC2=CC=CC=C2F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Fluorophenyl Intermediate:

    Thian-4-ylmethyl Group Introduction: The thian-4-ylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable thian-4-ylmethyl halide reacts with the fluorophenyl intermediate.

    Hydroxyethoxy Group Addition: The hydroxyethoxy group is added through an etherification reaction, where an alcohol reacts with an appropriate alkylating agent.

    Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyethoxy group can form hydrogen bonds with amino acid residues. The thian-4-ylmethyl group may contribute to the overall binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in halogenation, ring systems, and functional groups, leading to variations in biological activity, pharmacokinetics, and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Structural Features Key Differences Biological Activity Reference
3-(2-Fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide 2-Fluorophenyl, thian ring with 2-hydroxyethoxy, methylpropanamide Unique combination of fluorine and hydroxyethoxy groups Hypothesized anticancer/anti-inflammatory (based on analogs)
3-(2-Fluorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide Tetrahydropyran ring, phenylthio group Replaces thian with pyran; phenylthio instead of hydroxyethoxy Anticancer (modulates enzyme activity via π-π interactions)
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-phenylpropanamide Phenyl group (no fluorine), same thian backbone Lack of fluorination reduces metabolic stability Intermediate in organic synthesis
3-(2-Bromophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide Bromophenyl, methoxy group Bromine increases molecular weight; methoxy reduces solubility Antimicrobial, anti-inflammatory
3-(4-Fluorophenyl)-N-[4-(furan-2-yl)phenyl]propanamide Fluorophenyl, furan ring Furan instead of thian; altered binding affinity Anti-inflammatory candidate

Key Findings from Comparative Studies

Fluorine vs. Other Halogens :

  • Fluorinated analogs (e.g., 2-fluorophenyl derivatives) exhibit higher metabolic stability compared to chlorinated or brominated counterparts due to fluorine’s electronegativity and resistance to oxidative degradation .
  • Brominated derivatives (e.g., 2-bromophenyl) show enhanced antimicrobial activity but lower solubility .

Ring Systems: Thian vs. Thiophene/Furan Substitution: Compounds with thiophene or furan rings (e.g., ) exhibit distinct electronic profiles, influencing interactions with enzymes like cyclooxygenase or kinases .

Functional Group Impact :

  • Hydroxyethoxy Group : Enhances water solubility and hydrogen-bonding capacity, critical for bioavailability. This group is absent in methoxy or phenylthio analogs, which are more lipophilic .
  • Amide Linkers : Methylpropanamide linkers (as in the target compound) improve membrane permeability compared to bulkier substituents (e.g., sulfonyl groups in ) .

Research Implications and Uniqueness

The target compound’s 2-fluorophenyl-hydroxyethoxy-thian scaffold distinguishes it from analogs in three ways:

Optimized Pharmacokinetics : Balances metabolic stability (fluorine) and solubility (hydroxyethoxy).

Versatile Binding : The thian ring and fluorophenyl group enable interactions with both hydrophobic pockets and polar residues in target proteins.

Synthetic Utility : Serves as a precursor for derivatives with tailored activities (e.g., replacing hydroxyethoxy with sulfonyl groups for enhanced potency) .

Biological Activity

3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide is a synthetic compound with potential pharmacological applications. Its structure includes a fluorophenyl group and a thian-4-yl moiety, which may influence its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula : C17H24FNO3S
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 2189435-22-9
PropertyValue
Molecular Weight341.4 g/mol
Molecular FormulaC17H24FNO3S

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, particularly those involved in inflammatory processes.

Biological Activity

  • Anti-inflammatory Effects :
    • The compound has shown promise in inhibiting pro-inflammatory cytokines, which are critical in autoimmune diseases. Similar compounds have been noted for their ability to block cytokine production, such as IL-1β and TNFα, indicating that this compound could have therapeutic potential in treating conditions like rheumatoid arthritis and other inflammatory disorders .
  • Inhibition of Kinase Activity :
    • The compound may inhibit p38 MAP kinase, a crucial player in the signaling pathways that regulate inflammation and stress responses. Inhibitors of this pathway have been associated with reduced cytokine production and improved outcomes in animal models of arthritis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study Overview

  • In Vivo Models :
    • A study demonstrated that similar compounds effectively reduced the severity of arthritis in animal models by targeting p38 MAP kinase pathways. The findings suggest that modifications to the chemical structure could enhance efficacy and bioavailability .
  • Structure-Activity Relationship (SAR) :
    • Research on related thian derivatives has shown that specific substitutions can significantly affect biological activity. For instance, the introduction of a hydroxyethoxy group has been correlated with improved anti-inflammatory properties, which may also apply to our compound under review .

Q & A

Q. What are the recommended synthetic routes for 3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide, and what critical reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Coupling the 2-fluorophenyl group to a propanamide backbone via nucleophilic substitution or amidation.
  • Step 2 : Functionalizing the thiane ring with a hydroxyethoxy group using alkylation (e.g., Williamson ether synthesis).
  • Step 3 : Conjugating the modified thiane moiety to the propanamide via a methylene linker.
    Key conditions include temperature control (60–80°C for amidation), solvent polarity (DMF or THF), and catalysts like EDCI/HOBt for coupling efficiency. Purification via column chromatography is critical to isolate intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm the presence of the 2-fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and hydroxyethoxy signals (δ 3.6–4.2 ppm).
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3350 cm1^{-1} (hydroxy group).
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 394.16). Crystallography may resolve conformational preferences of the thiane ring .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer :
  • In vitro : Enzymatic assays (e.g., kinase inhibition) using fluorescence-based readouts.
  • Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for targets like GPCRs or ion channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Data Triangulation : Compare results across multiple assays (e.g., SPR vs. cellular uptake studies).
  • Structural Analog Analysis : Test derivatives (e.g., replacing the 2-fluorophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR).
  • Meta-Analysis : Use databases like PubChem to cross-reference bioactivity data and identify outliers .

Q. What computational strategies optimize its pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :
  • QSAR Modeling : Train models using descriptors like logP (lipophilicity), polar surface area, and hydrogen-bond donors.
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., hydroxylation of the thiane ring).
  • Solubility Enhancement : Introduce polar groups (e.g., sulfonate) while monitoring permeability via PAMPA assays .

Q. How does the hydroxyethoxy-thiane moiety influence target selectivity in kinase inhibition?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The hydroxyethoxy group may form hydrogen bonds with conserved residues (e.g., Glu91 in CDK2).
  • Mutagenesis Assays : Engineer kinase mutants (e.g., Ala substitution at key residues) to validate binding hypotheses.
  • Kinome-Wide Profiling : Screen against panels of 100+ kinases to identify off-target effects .

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